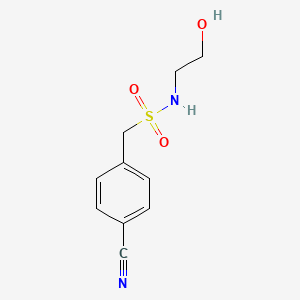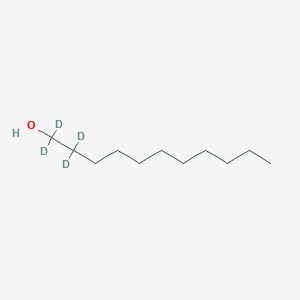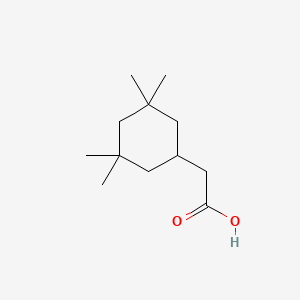
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s unique stereochemistry and functional groups make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrroline derivative, using a chiral catalyst. This method ensures the desired stereochemistry at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the benzyl and carboxylic acid groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
(3R,4R)-3,4-Bis(diphenylphosphino)-1-benzylpyrrolidine: A derivative with diphenylphosphino groups instead of the carboxylic acid.
Uniqueness
(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
(3R,4R)-4-benzylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11-;/m0./s1 |
Clave InChI |
YDBKSIJCUSXVTD-ACMTZBLWSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1)C(=O)O)CC2=CC=CC=C2.Cl |
SMILES canónico |
C1C(C(CN1)C(=O)O)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)

![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)





![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
